molecular formula C9H9NO4 B2368814 3-[(Methoxycarbonyl)amino]benzoic acid CAS No. 209551-66-6

3-[(Methoxycarbonyl)amino]benzoic acid

Cat. No.: B2368814
CAS No.: 209551-66-6
M. Wt: 195.174
InChI Key: RSYCKKXDNGADCU-UHFFFAOYSA-N
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Description

3-[(Methoxycarbonyl)amino]benzoic acid, also known by its IUPAC name, is a chemical compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a methoxycarbonylamino group at the 3-position. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methoxycarbonyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with methyl chloroformate under controlled conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as column chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Methoxycarbonyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Methoxycarbonyl)amino]benzoic acid is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Methoxycarbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxycarbonyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-(methoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)10-7-4-2-3-6(5-7)8(11)12/h2-5H,1H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYCKKXDNGADCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209551-66-6
Record name 3-[(methoxycarbonyl)amino]benzoic acid
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